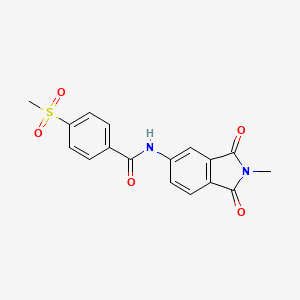

4-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Description

4-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a benzamide derivative featuring a methanesulfonyl group at the 4-position of the benzamide moiety and a 2-methyl-substituted isoindole-1,3-dione ring system. The compound’s structure combines a polar sulfonyl group with a rigid isoindole scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-19-16(21)13-8-5-11(9-14(13)17(19)22)18-15(20)10-3-6-12(7-4-10)25(2,23)24/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVERLRJYPFQZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the isoindoline-1,3-dione core, which is then functionalized with a methanesulfonyl group. The final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and isoindoline moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamide and isoindoline compounds .

Scientific Research Applications

4-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds in the provided evidence share the N-(isoindol-5-yl)benzamide core but differ in substituents on both the benzamide and isoindole moieties. Key comparisons are outlined below:

Substituent Variations on the Isoindole Ring

- Target Compound : 2-Methyl group on the isoindole nitrogen.

- Analogues: 2-Benzyl (e.g., compounds 13b–13j): Enhances lipophilicity and may influence binding interactions through π-π stacking . Unsubstituted isoindole (e.g., 3-bromo-N-(1,3-dioxo-isoindol-5-yl)benzamide in ): Lacks alkyl/aryl groups, reducing steric hindrance but increasing polarity .

Substituent Variations on the Benzamide Moiety

- Target Compound : 4-Methanesulfonyl group (polar, electron-withdrawing).

- Analogues: Hydroxyalkoxy chains (e.g., 13b–13p): Improve solubility but may reduce membrane permeability . Carboxylic acid termini (e.g., 14a–14p): Enhance water solubility and enable ionic interactions with target proteins .

Key Observations

Solubility : Carboxylic acid-terminated derivatives (e.g., 14m, 14n) exhibit higher aqueous solubility compared to the sulfonyl-containing target compound, which may limit its bioavailability .

Synthetic Accessibility : The target compound’s methanesulfonyl group can be introduced via sulfonation reactions, whereas hydroxyalkoxy chains require multi-step alkylation/oxidation sequences .

Research Implications

- Enzyme Inhibition : Analogous isoindole-benzamide derivatives show MMP inhibitory activity, and the sulfonyl group may enhance binding to catalytic zinc ions .

- PROTAC Development : Similar isoindole scaffolds are used in proteolysis-targeting chimeras (PROTACs), as seen in .

Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic and pharmacological profiles relative to established analogues.

Biological Activity

4-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex organic compound characterized by its unique isoindole structure and sulfonamide group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N2O5S |

| Molecular Weight | 348.37 g/mol |

| Structure | Chemical Structure (Placeholder for actual image) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The methanesulfonyl group enhances its binding affinity to specific enzymes and receptors, potentially modulating their activity. This modulation can lead to diverse biological effects, including anti-inflammatory and antibacterial activities.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the methanesulfonyl moiety have shown significant inhibition against various bacterial strains. A study reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated that it could reduce the secretion of TNF-alpha and IL-6 in stimulated macrophages . The IC50 values for these effects were found to be approximately 0.44 µM for TNF-alpha inhibition .

3. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It was found to inhibit cyclooxygenase (COX) enzymes selectively, which play a crucial role in the inflammatory pathway. The reported IC50 values for COX inhibition range from 3.9 µM (COX-2) to greater than 100 µM (COX-1), indicating a preference for COX-2 inhibition .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various methanesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with significant zones of inhibition observed at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated THP-1 cells, treatment with this compound resulted in a marked decrease in IL-6 production compared to untreated controls. The results suggest that this compound could serve as a potential therapeutic agent in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.